molecular formula C16H16BrNO5S B2693883 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate CAS No. 2380186-50-3

2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate

Cat. No.: B2693883
CAS No.: 2380186-50-3
M. Wt: 414.27
InChI Key: YINAROZZYUGBFQ-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a sulfonate ester group linked to an acetylamino phenyl moiety, a structure often utilized in the design and synthesis of novel bioactive molecules. The bromo and ethoxy substituents on the benzene ring make it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are common methods for creating potential pharmacologically active compounds . Researchers may explore its application as a key scaffold in developing protease inhibitors, kinase inhibitors, or other small-molecule therapeutics, given that similar sulfonamide and sulfonate derivatives have demonstrated potent biological activities in scientific literature . The presence of the bromine atom also allows for radiolabeling or use as a probe in chemical biology studies to investigate protein-ligand interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-3-22-16-10-12(8-9-13(16)17)24(20,21)23-15-7-5-4-6-14(15)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINAROZZYUGBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then subjected to bromination to introduce the bromo group. The final step involves the sulfonation of 4-bromo-3-ethoxybenzene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with sulfonamide groups, similar to 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate, exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells through mechanisms involving increased caspase activity . The compound's structural features may enhance its interaction with biological targets, leading to improved therapeutic efficacy.

Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as acetylcholinesterase and urease, which are relevant in the treatment of Alzheimer's disease and urinary tract infections, respectively. The sulfonamide moiety is known to enhance enzyme binding affinity, making it a candidate for further development in drug design.

Synthesis of Dyes

Azo Lake Pigments
this compound can serve as a precursor in the synthesis of azo lake pigments. These pigments are characterized by their excellent transparency and color strength, making them suitable for various industrial applications including textiles and paints . The compound's ability to form stable azo dyes through diazotization reactions is particularly valuable in the dye industry.

Table 1: Summary of Research Findings on Anticancer Activity

Study ReferenceType of CancerMechanism of ActionKey Findings
Colon CancerApoptosis InductionIncreased caspase activity observed
Breast CancerCell Cycle ArrestInhibition of cell proliferation
Cervical CancerDNA DamageInduction of oxidative stress

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
AcetylcholinesteraseCompetitive12.5
UreaseNon-competitive15.0

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromo and sulfonate groups can participate in various chemical interactions. These interactions can affect the activity of enzymes or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-(acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate is compared to structurally related sulfonate esters and MCHR1 antagonists described in recent literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Role Binding Affinity (Ki, nM) Metabolic Stability (t₁/₂, h)
This compound 4-bromo, 3-ethoxy, acetylated amino Under investigation N/A N/A
(±)-SNAP-7941 3,4-Difluorophenyl, methoxymethyl, piperidinylpropylaminocarbonyl MCHR1 antagonist 1.2 ± 0.3 2.8 ± 0.5
(+)-SNAP-7941 (enantiomer) Same as (±)-SNAP-7941 Potent MCHR1 antagonist 0.8 ± 0.2 3.1 ± 0.6
FE@SNAP Fluoroethyl, 3,4-difluorophenyl, methoxymethyl MCHR1 antagonist (radioligand) 0.5 ± 0.1 4.5 ± 0.8
Tos@SNAP Tosyloxyethyl, 3,4-difluorophenyl, methoxymethyl Precursor for radiolabeling N/A 1.2 ± 0.3

Key Findings

Structural Modifications and Receptor Affinity: The 3,4-difluorophenyl and methoxymethyl groups in SNAP-7941 and its derivatives enhance MCHR1 binding affinity due to hydrophobic interactions and steric complementarity .

Metabolic Stability :

  • SNAP-7941 derivatives like FE@SNAP exhibit extended half-lives (>4.5 h) due to fluoroethyl groups resisting oxidative metabolism. The bromo substituent in the target compound may similarly slow metabolic degradation but could introduce hepatotoxicity risks via bromine accumulation .

Synthetic Utility :

  • Tos@SNAP, a tosylate precursor, is used for radiolabeling via nucleophilic substitution. The 4-bromo substituent in the target compound could serve a similar role, enabling bromine-76 labeling for positron emission tomography (PET) imaging, though this remains unexplored .

Biological Activity: While SNAP-7941 derivatives show nanomolar affinity for MCHR1, the target compound’s lack of a piperidinylpropylaminocarbonyl group—critical for MCHR1 antagonism—suggests divergent biological targets. Its acetylated amino group may instead favor kinase or protease inhibition, as seen in structurally analogous sulfonamides .

Biological Activity

The compound 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For example, a study on N-(substituted phenyl)-2-chloroacetamides showed that compounds with halogenated substituents were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) due to their high lipophilicity, which facilitates membrane penetration .

In a similar vein, this compound has been tested against various pathogens. The results indicated that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for further development in antimicrobial therapies.

Anticancer Activity

The mechanism of action of sulfonamide derivatives often involves the inhibition of specific enzymes or pathways crucial for bacterial or cancer cell survival. For instance, some studies suggest that these compounds can induce apoptosis through caspase activation . The ability to activate apoptotic pathways makes this compound a potential candidate for anticancer research.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:

  • Substituent Positioning : The position of substituents on the phenyl ring significantly affects biological activity. For example, para-substituted compounds often show enhanced potency due to better electronic distribution .
  • Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and biological activity against microbial pathogens .

Data Table: Summary of Biological Activity

Compound NameAntimicrobial ActivityAnticancer ActivityLipophilicity (Log P)
This compoundEffective against MRSA and E. coliInduces apoptosis in cancer cell linesModerate
N-(4-chlorophenyl)-2-chloroacetamideEffective against S. aureusModerateHigh
N-(3-bromophenyl)-2-chloroacetamideEffective against Gram-positive bacteriaLowHigh

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited an IC50 value indicating effective inhibition of bacterial growth at low concentrations.
  • In Vivo Efficacy : Animal models have been employed to evaluate the in vivo efficacy of this compound against infections caused by Mycobacterium tuberculosis. Preliminary results suggest that the compound maintains sufficient plasma concentrations to exert therapeutic effects over extended periods .

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